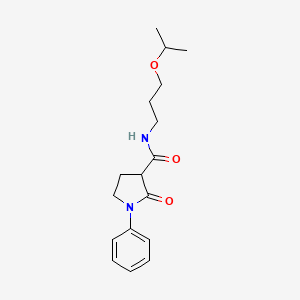
N-(4-bromophenyl)-4-phenoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-4-phenoxybenzenesulfonamide, also known as BPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPPB is a sulfonamide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. In
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)-4-phenoxybenzenesulfonamide involves its ability to inhibit the activity of certain ion channels in the brain, specifically the transient receptor potential vanilloid 1 (TRPV1) channel. This channel is involved in the sensation of pain and heat, and its inhibition by N-(4-bromophenyl)-4-phenoxybenzenesulfonamide has been found to reduce pain and inflammation in animal models. N-(4-bromophenyl)-4-phenoxybenzenesulfonamide has also been shown to inhibit the activity of other ion channels, including the acid-sensing ion channel 3 (ASIC3) and the voltage-gated sodium channel Nav1.7, which are involved in pain sensation and transmission.
Biochemical and Physiological Effects
N-(4-bromophenyl)-4-phenoxybenzenesulfonamide has been found to exhibit a range of biochemical and physiological effects, including inhibition of ion channels, anti-inflammatory activity, and reduction of pain and inflammation. It has also been shown to have anxiolytic and antidepressant effects in animal models, which could make it useful in the study of mood disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-bromophenyl)-4-phenoxybenzenesulfonamide in lab experiments is its specificity for certain ion channels, which allows for targeted inhibition of pain and inflammation. However, N-(4-bromophenyl)-4-phenoxybenzenesulfonamide has also been found to have off-target effects on other ion channels, which could complicate its use in certain experiments. Additionally, the solubility of N-(4-bromophenyl)-4-phenoxybenzenesulfonamide can be a limitation, as it is relatively insoluble in water and requires the use of organic solvents for administration.
Orientations Futures
There are several future directions for research on N-(4-bromophenyl)-4-phenoxybenzenesulfonamide, including further optimization of its synthesis method, exploration of its potential applications in the study of neurological and inflammatory diseases, and investigation of its off-target effects on other ion channels. Additionally, there is a need for more studies on the pharmacokinetics and toxicity of N-(4-bromophenyl)-4-phenoxybenzenesulfonamide, as well as its potential interactions with other drugs. Overall, N-(4-bromophenyl)-4-phenoxybenzenesulfonamide shows great promise as a tool for scientific research, and further investigation into its properties and applications could lead to important advances in the fields of neuroscience and medicine.
Méthodes De Synthèse
The synthesis of N-(4-bromophenyl)-4-phenoxybenzenesulfonamide involves several steps, starting with the reaction of 4-bromophenylamine with p-phenoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain N-(4-bromophenyl)-4-phenoxybenzenesulfonamide in its pure form. This synthesis method has been optimized over the years to improve yield and purity, and it has been found to be relatively straightforward and efficient.
Applications De Recherche Scientifique
N-(4-bromophenyl)-4-phenoxybenzenesulfonamide has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to inhibit the activity of certain ion channels in the brain, which makes it a promising candidate for use in the study of neurological disorders such as epilepsy and chronic pain. N-(4-bromophenyl)-4-phenoxybenzenesulfonamide has also been shown to have anti-inflammatory properties, which could make it useful in the study of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-4-phenoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO3S/c19-14-6-8-15(9-7-14)20-24(21,22)18-12-10-17(11-13-18)23-16-4-2-1-3-5-16/h1-13,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVCAWMUIVPHHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl N-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninate](/img/structure/B6032644.png)
![4-[(2-hydroxybenzylidene)amino]-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B6032669.png)
![N-(3-fluorophenyl)-2-{[4-hydroxy-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B6032679.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 2-(acetyloxy)benzoate](/img/structure/B6032680.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B6032687.png)
![1-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6032692.png)
![4-[(1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)carbonyl]morpholine](/img/structure/B6032699.png)
![1-[2-(4-methoxyphenyl)ethyl]-4-{[4-(1H-pyrazol-1-yl)benzyl]amino}-2-pyrrolidinone](/img/structure/B6032710.png)


![6-chloro-N~4~-[2-(4-methoxyphenyl)ethyl]-2,4-pyrimidinediamine](/img/structure/B6032730.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[(1-methyl-2-piperidinyl)methyl]benzamide](/img/structure/B6032738.png)
![N-cyclopentyl-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6032750.png)
![4-{[2-(hydroxyimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B6032754.png)